Methyl 2-formylthiazole-4-carboxylate
Overview
Description
“Methyl 2-formylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 921927-88-0 . It has a linear formula of C6H5NO3S . The compound is stored in an inert atmosphere at 2-8°C . and is in solid form .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 171.18 .Scientific Research Applications
Synthesis and Industrial Application
Methyl 2-formylthiazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various compounds. For instance, 4-Methyl-5-formylthiazole, synthesized from methyl 3-oxobutanoate, plays a crucial role in the synthesis of Cefditoren Pivoxil, an antibiotic. This synthesis process, involving α-bromination, condensation, diazotization-reduction, and oxidation steps, is noted for its ease of operation, mild reaction conditions, and high yield, making it suitable for industrial application (Su Wei-ke, 2009).
Application in Detection and Diagnostics
This compound derivatives are employed in the development of fluorescent probes for biological applications. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed as a colorimetric and ratiometric fluorescent probe for the sensitive and selective detection of biothiols, like cysteine, homocysteine, and glutathione, in physiological media. This probe can be used for bioimaging, indicating its potential in analytical chemistry and diagnostics (Yi Wang et al., 2017).
Synthesis of Antibiotics
Another application is in the synthesis of antibiotic constituents. A notable example is the synthesis of a macrocyclic antibiotic, thiocilline, where a derivative of this compound constitutes an essential fragment. The synthesis involves reduction, oxidation, and thiazolation steps (C. Shin et al., 2002).
Application in Organic Chemistry
In the realm of organic chemistry, this compound derivatives are pivotal in synthesizing diverse compounds. For example, highly stereoselective hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives showcase the compound's versatility (L. Kollár & P. Sándor, 1993).
Corrosion Inhibition
In the field of materials science, certain derivatives, such as thiazole-4-carboxylates, have been investigated for their corrosion inhibitive properties on mild steel in acidic environments. This highlights their potential utility in industrial applications for protecting metal surfaces (Y. El aoufir et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been reported to have various effects on cells, including potential antitumor activity
Properties
IUPAC Name |
methyl 2-formyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFZBRIMAKBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580438 | |
Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921927-88-0 | |
Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.